molecular formula C17H19N5O3S2 B11258295 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11258295
M. Wt: 405.5 g/mol
InChI Key: CCSILJUHGMYTLU-UHFFFAOYSA-N
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Description

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique structure combining a thiadiazolo-triazinone core with a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiadiazolo-triazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the thiadiazolo-triazinone intermediate with a suitable sulfanylating agent.

    Attachment of the acetamide moiety: The final step involves the coupling of the sulfanyl intermediate with 4-methoxyphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a thiadiazolo-triazinone core with a sulfanyl-acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19N5O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O3S2/c1-17(2,3)13-14(24)22-15(20-19-13)27-16(21-22)26-9-12(23)18-10-5-7-11(25-4)8-6-10/h5-8H,9H2,1-4H3,(H,18,23)

InChI Key

CCSILJUHGMYTLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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